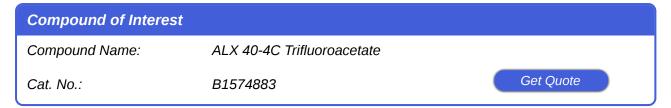


A Comparative Guide to HIV Entry Inhibitors: Efficacy and Mechanisms of Action

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For Researchers, Scientists, and Drug Development Professionals

The entry of HIV into host cells is a critical first step in its replication cycle, making it a prime target for antiretroviral therapy. Entry inhibitors block this process at various stages, offering a crucial therapeutic option for treatment-experienced patients with multidrug-resistant HIV-1. This guide provides a comparative analysis of the efficacy of four key HIV entry inhibitors: the attachment inhibitor fostemsavir, the post-attachment inhibitor ibalizumab, the CCR5 antagonist maraviroc, and the fusion inhibitor enfuvirtide. The information is supported by data from pivotal clinical trials and in vitro studies.

Comparative Efficacy of HIV Entry Inhibitors

The following table summarizes the in vitro and clinical efficacy of the four HIV entry inhibitors. Direct head-to-head clinical trial data is limited, so comparisons are based on results from their respective key clinical trials.



Inhibitor (Brand Name)	Drug Class	Mechanis m of Action	In Vitro Efficacy (IC50/EC5 0)	Pivotal Clinical Trial(s)	Viral Load Reduction (log10 copies/mL	CD4+ Cell Count Increase (cells/µL)
Fostemsavi r (Rukobia)	Attachment Inhibitor	Binds to HIV-1 gp120, preventing attachment to the CD4 receptor.[1]	Temsavir (active moiety) IC50: <10 nM for most clinical isolates.[2]	BRIGHTE	Randomize d cohort (Week 96): Mean decrease not explicitly stated as a primary endpoint in this format.	Randomize d cohort (Week 96): Mean increase of 205.[3]
Ibalizumab (Trogarzo)	Post- attachment Inhibitor	Monoclonal antibody that binds to domain 2 of the CD4 receptor, blocking post-attachment conformati onal changes required for viral entry. [4]	Median IC50: 0.027 μg/mL against HIV-2 isolates.[5]	TMB-301	Mean decrease of 1.6 at Week 25. [6]	Mean increase not explicitly stated as a primary endpoint in this format.
Maraviroc (Selzentry)	CCR5 Antagonist	Binds to the human CCR5 co- receptor,	Geometric mean IC90: 2.0 nM against	MOTIVATE 1 & 2	-1.7 to -1.9 at 48 weeks.[9]	Significantl y higher than placebo at

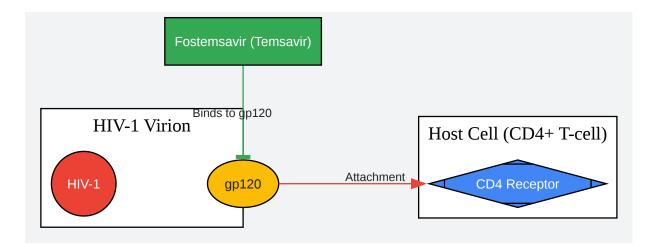


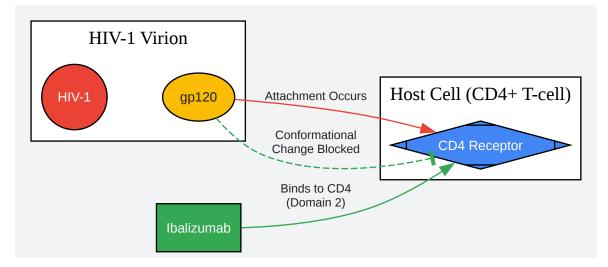
		preventing the interaction between gp120 and CCR5.[7]	tropic HIV- 1 isolates. [8]			48 weeks. [9]
Enfuvirtide (Fuzeon)	Fusion Inhibitor	Binds to the first heptad repeat (HR1) of gp41, preventing the conformati onal changes required for fusion of the viral and cellular membrane s.[10]	IC50: 23 ± 6 nM in a cell-cell fusion assay.[11]	TORO 1 & 2	Mean change of -1.7 at 24 weeks.	Mean increase of 76 at 24 weeks.[2]

Mechanisms of Action: Visualized

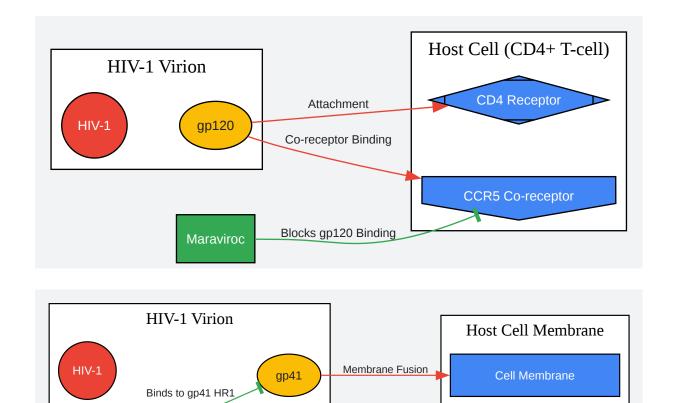
The following diagrams illustrate the distinct mechanisms by which each class of HIV entry inhibitor disrupts the viral entry process.











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